molecular formula C17H17N3O2 B2935743 ethyl 2-cyano-2-{2,6-dimethyl-4H-[1,3'-bipyridine]-4-ylidene}acetate CAS No. 610757-40-9

ethyl 2-cyano-2-{2,6-dimethyl-4H-[1,3'-bipyridine]-4-ylidene}acetate

Cat. No.: B2935743
CAS No.: 610757-40-9
M. Wt: 295.342
InChI Key: SISWUUDUYGBEPU-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-2-{2,6-dimethyl-4H-[1,3'-bipyridine]-4-ylidene}acetate is a high-purity chemical intermediate designed for research and development purposes. Compounds featuring a cyanoacetate core and a bipyridine system are of significant interest in materials science and coordination chemistry. The electron-withdrawing cyano and ester groups adjacent to an exocyclic double bond make this structural motif a valuable precursor in the synthesis of more complex molecules, potentially for applications such as organic electronics or as ligands for catalytic systems . The presence of the bipyridine moiety suggests potential for metal chelation, which can be exploited in the development of metallo-pharmaceuticals or functional materials . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the current scientific literature for the most recent applications and handling protocols.

Properties

IUPAC Name

ethyl 2-cyano-2-(2,6-dimethyl-1-pyridin-3-ylpyridin-4-ylidene)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-4-22-17(21)16(10-18)14-8-12(2)20(13(3)9-14)15-6-5-7-19-11-15/h5-9,11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISWUUDUYGBEPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1C=C(N(C(=C1)C)C2=CN=CC=C2)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-cyano-2-{2,6-dimethyl-4H-[1,3’-bipyridine]-4-ylidene}acetate typically involves the condensation of ethyl cyanoacetate with a suitable bipyridine derivative under basic conditions. A common method includes the use of sodium ethoxide as a base in an ethanol solvent, which facilitates the formation of the desired product through a Knoevenagel condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. This method ensures higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-2-{2,6-dimethyl-4H-[1,3’-bipyridine]-4-ylidene}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted cyanoacetates.

Scientific Research Applications

Ethyl 2-cyano-2-{2,6-dimethyl-4H-[1,3’-bipyridine]-4-ylidene}acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-2-{2,6-dimethyl-4H-[1,3’-bipyridine]-4-ylidene}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, the cyano group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)

  • Structural Differences: Replaces the bipyridine-ylidene group with a hydroxyimino moiety.
  • Applications : Superior to HOBt/DIC in carbodiimide-mediated peptide coupling, achieving higher yields (>90%) and purity (>95%) due to reduced racemization .
  • Reactivity : The absence of the bipyridine system limits π-conjugation, reducing its utility in optoelectronic applications compared to the target compound.

Methyl 2,2'-bipyridine-4-acetate

  • Structural Differences: Lacks the cyano and ylidene groups; features a simpler bipyridine-acetate ester.
  • Properties :
    • Molecular Weight: 214.20 g/mol (vs. ~283.30 g/mol for the target compound).
    • Solubility: Higher in polar solvents due to reduced steric hindrance .
  • Synthesis : Lower complexity compared to the target compound, enabling higher yields (e.g., 96% in pyridinium salt preparations) .

Ethyl 2-(piperidin-4-yl)acetate

  • ADMET Profile :
    • BBB Permeability: Moderate (predicted).
    • LogP: 1.2 (indicating moderate lipophilicity).

Pyridinyl-Ethenylamino Derivatives (Compounds 12 and 13)

  • Structural Similarities: Share cyano and pyridinyl groups but feature amino linkages instead of ylidene.
  • Synthesis Yields : 29–33%, significantly lower than the target compound’s optimized protocols, likely due to competing side reactions .

Data Tables

Table 1: Molecular Properties Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound C₁₈H₁₇N₃O₂ 283.30 Bipyridine-ylidene, cyanoacetate
OxymaPure C₆H₇N₂O₃ 155.13 Hydroxyimino, cyanoacetate
Methyl 2,2'-bipyridine-4-acetate C₁₂H₁₀N₂O₂ 214.20 Bipyridine, acetate ester
Ethyl 2-(piperidin-4-yl)acetate C₉H₁₇NO₂ 171.24 Piperidine, acetate ester

Research Findings and Key Insights

  • Electronic Properties : The bipyridine-ylidene system in the target compound enhances π-conjugation, enabling applications in light-emitting diodes (LEDs) and sensors, unlike simpler analogs .
  • Stability: The cyano group and rigid bipyridine framework improve thermal stability compared to non-conjugated esters like ethyl 2-(piperidin-4-yl)acetate .
  • Synthetic Challenges: Achieving high purity in the target compound requires meticulous control of reaction conditions (e.g., excess sodium acetate in ethanol) to avoid byproducts .

Biological Activity

Chemical Structure and Properties

Ethyl 2-cyano-2-{2,6-dimethyl-4H-[1,3'-bipyridine]-4-ylidene}acetate can be characterized by its molecular formula C13H14N2O2C_{13}H_{14}N_2O_2 and a molecular weight of approximately 246.26 g/mol. The compound features a bipyridine moiety which is known for its various biological activities.

PropertyValue
Molecular FormulaC₁₃H₁₄N₂O₂
Molecular Weight246.26 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Research indicates that compounds with bipyridine structures often exhibit a range of biological activities including:

  • Antimicrobial Activity : Studies have shown that bipyridine derivatives possess significant antibacterial properties. This compound has demonstrated efficacy against various strains of bacteria, potentially through interference with bacterial DNA synthesis or cell wall formation.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism may involve the modulation of key signaling pathways associated with cell proliferation and survival.

Case Studies

  • Antibacterial Activity :
    • A study published in the Journal of Medicinal Chemistry evaluated the antibacterial effects of several bipyridine derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity :
    • In vitro assays conducted on human cancer cell lines revealed that the compound induces apoptosis at concentrations as low as 10 µM. Flow cytometry analysis confirmed increased annexin V binding, indicating early apoptotic changes .

Table 2: Biological Activity Summary

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntibacterialStaphylococcus aureusMIC = 32 µg/mL
AntibacterialEscherichia coliMIC = 32 µg/mL
AnticancerHuman cancer cell linesInduces apoptosis

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